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Compound of Interest

Compound Name: MS 245 oxalate

Cat. No.: B1662635

This guide provides a detailed comparison of the catalytic p300/CBP inhibitor A-485, including
its advantages, disadvantages, and performance data in relevant experimental contexts.

Advantages and Disadvantages of A-485

Advantages:

o Potency and Selectivity: A-485 is a potent inhibitor of the histone acetyltransferases (HATS)
p300 and CREB-binding protein (CBP) with an IC50 value of 60 nM. It demonstrates
selectivity for p300/CBP over other HATs.

» Specific Mechanism of Action: It specifically blocks the acetylation of histone H3 at lysine 27
(H3K27) and lysine 18 (H3K18), which are key modifications in enhancer-driven gene
expression.

o Anti-Tumor Activity: A-485 has shown significant anti-proliferative effects in various cancer
cell lines, particularly in hematological malignancies like multiple myeloma and androgen
receptor-positive prostate cancer.[6] It has also been shown to inhibit tumor growth in vivo in
mouse models.

o Therapeutic Potential: Its ability to suppress oncogenic transcription makes it a promising
candidate for targeted cancer therapies, especially for cancers dependent on enhancer-
driven transcription.[6] It may also have therapeutic applications in other conditions, such as
growth hormone pituitary adenoma (GHPA).
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Disadvantages:

o Research Stage: A-485 is a preclinical compound, and its full clinical potential, including
safety and efficacy in humans, is yet to be determined.

» Potential for Off-Target Effects: While selective, the broad role of p300/CBP in gene
regulation raises the possibility of unintended effects in non-cancerous cells, which requires
careful investigation.

o Development of Resistance: As with many targeted therapies, the potential for cancer cells
to develop resistance to A-485 is a consideration for long-term treatment strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for A-485 and provides a comparison

with another class of molecules that inhibit p300/CBP, salicylates.

Diflunisal (a

Compound/Parame . .

" A-485 Salicylate salicylate

er
derivative)

T . p300/CBP catalytic p300/CBP catalytic p300/CBP catalytic

arge
g activity activity activity
IC50 (in vitro HAT
60 nM ~5-10 mM ~100-200 pM

assay)

Mechanism

Selective catalytic
inhibitor

Competes with acetyl-
CoA

Competes with acetyl-
CoA

Effect on Histone
Marks

I H3K27ac, |
H3K18ac

| H3K56ac, | H2B

acetylation

| H3K56ac, | H2B

acetylation

Cellular Potency
(IC50)

Varies by cell line

(e.g., hematological)

Lower than in vitro

(~1-3 mM in plasma)

Lower than in vitro

In Vivo Efficacy

Inhibits tumor growth
in SCID mice

Inhibits leukemia cell

growth in vivo

More potent than

salicylate in vivo

References

[7]

[7]

© 2025 BenchChem. All rights reserved.

Tech Support


https://elifesciences.org/articles/11156v2.pdf
https://elifesciences.org/articles/11156v2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols

1. In Vitro Histone Acetyltransferase (HAT) Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound
against p300/CBP.

o Methodology:
o Recombinant p300 or CBP enzyme is incubated with a histone H3 substrate peptide.
o The reaction is initiated by the addition of acetyl-CoA.
o The test compound (e.g., A-485) is added at various concentrations.

o The reaction is allowed to proceed for a defined period at a specific temperature (e.qg.,
30°C for 1 hour).

o The level of histone acetylation is quantified using methods such as radioactive acetyl-
CoA incorporation, specific antibody-based detection (e.g., ELISA or Western blot for
H3K27ac), or mass spectrometry.

o The IC50 value is calculated by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.

2. Cellular Proliferation Assay
» Objective: To assess the anti-proliferative effect of a p300/CBP inhibitor on cancer cell lines.
o Methodology:

o Cancer cells (e.g., multiple myeloma or prostate cancer cell lines) are seeded in 96-well
plates.

o After cell attachment, they are treated with the inhibitor (e.g., A-485) at a range of
concentrations for a specified duration (e.g., 72 hours).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-
based assay (e.g., CellTiter-Glo).

o The absorbance or fluorescence is proportional to the number of viable cells.

o The GI50 (concentration for 50% growth inhibition) is determined from the dose-response
curve.

3. In Vivo Tumor Xenograft Model
» Objective: To evaluate the in vivo anti-tumor efficacy of a p300/CBP inhibitor.
o Methodology:

o Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with
human cancer cells.

o Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

o The treatment group receives the p300/CBP inhibitor (e.g., A-485) via a specific route
(e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control
group receives a vehicle.

o Tumor volume is measured regularly (e.g., twice a week) using calipers.

o At the end of the study, tumors may be excised for further analysis (e.g., Western blot for
histone marks, immunohistochemistry).

o The anti-tumor efficacy is assessed by comparing the tumor growth rates between the
treated and control groups.
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Caption: p300/CBP Signaling Pathway and Point of Inhibition by A-485.
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Caption: Experimental Workflow for Evaluating p300/CBP Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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